molecular formula C5H4ClFN2 B2999682 2-Chloro-4-(fluoromethyl)pyrimidine CAS No. 1669439-42-2

2-Chloro-4-(fluoromethyl)pyrimidine

Cat. No. B2999682
CAS RN: 1669439-42-2
M. Wt: 146.55
InChI Key: LDBQVRXQHMAPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(fluoromethyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . A specific method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described . Another process involves the amination of 2,4-Chloro-5-fluoropyrimidine using phthalimide followed by base hydrolysis .


Molecular Structure Analysis

The molecular formula of this compound is C4H2ClFN2 . The average mass is 132.523 Da and the monoisotopic mass is 131.989059 Da .


Chemical Reactions Analysis

Pyrimidines, including this compound, have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 60 °C at 10 mmHg, a density of 1.513 g/mL at 25 °C, and a refractive index of n20/D 1.447 .

Scientific Research Applications

Quantum Chemical Calculations and Molecular Docking

2-Chloro-4-(fluoromethyl)pyrimidine derivatives have been explored for their quantum chemical properties and molecular docking applications. For instance, a specific compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, was synthesized and analyzed through single crystal X-ray diffraction studies. This study highlighted the significance of weak but crucial interactions like C–H···O, C–H···N, and C–F···π in the stability of crystal packing. Ab-initio and Density Functional Theory (DFT) calculations were carried out to predict the optimized geometry of the molecule, which is crucial for understanding its potential pharmaceutical applications. Additionally, the study involved molecular docking with the human estrogen receptor to predict potential drug efficacy (Gandhi et al., 2016).

Anti-Inflammatory and Analgesic Agents

Derivatives of this compound, specifically in the context of pyrimidine heterocycles possessing a hydroxy group, have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. A novel set of derivatives demonstrated improved anti-inflammatory and analgesic activities, underscoring the importance of the substituent's nature in enhancing these effects. This research suggests the potential of this compound derivatives in developing new pharmaceuticals (Muralidharan, James Raja, & Deepti, 2019).

Fluorous Synthesis

The fluorous synthesis technique utilizes this compound derivatives for the creation of disubstituted pyrimidines. This method involves attaching 2,4-dichloro-6-methylpyrimidine with perfluorodecanethiol, followed by various chemical reactions leading to the synthesis of disubstituted pyrimidines. The fluorous chain in this process acts as a phase tag, facilitating the purification of intermediates and products. This innovative synthesis method expands the utility of this compound in chemical research and development (Zhang, 2003).

Safety and Hazards

2-Chloro-4-(fluoromethyl)pyrimidine is considered hazardous. It is a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-4-(fluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-5-8-2-1-4(3-7)9-5/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBQVRXQHMAPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1CF)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.